molecular formula C10H10FNOS B15050388 [(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B15050388
M. Wt: 211.26 g/mol
InChI Key: WOGOIFKYAYPTJS-UHFFFAOYSA-N
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Description

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine is an organic compound that features both a fluorinated thiophene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine typically involves the formation of the thiophene and furan rings followed by their functionalization and coupling. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions for high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation and other electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine is unique due to the presence of both fluorinated thiophene and furan rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H10FNOS

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C10H10FNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2

InChI Key

WOGOIFKYAYPTJS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

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